Cas no 517905-84-9 (Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid)

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid is a chiral, Fmoc-protected amino acid derivative featuring a 2-bromophenyl substituent. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The presence of the bromoaryl moiety offers versatility for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the incorporation of diverse structural motifs. Its high enantiomeric purity ensures precise stereochemical control in peptide design. The product is particularly valuable in medicinal chemistry and bioconjugation applications, where tailored modifications of peptide backbones are required.
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid structure
517905-84-9 structure
Product name:Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid
CAS No:517905-84-9
MF:C24H20NO4Br
Molecular Weight:466.3239
MDL:MFCD03428037
CID:860201
PubChem ID:2761726

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid 化学的及び物理的性質

名前と識別子

    • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
    • (R)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(2-bromophenyl)propanoic acid
    • Benzenepropanoic acid, 2-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)-
    • FMOC-(R)-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID
    • Fmoc-(R)-3-Amino-3-(2-bromophenyl)-propionic acid
    • FMOC-(R)-3-AMINO-3-(2-BROMOPHENYL)PROPIONIC ACID,
    • (R)-3-(2-BROMO-PHENYL)-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID
    • (R)-3-(9-FLUORENYLMETHOXYCARBONYLAMINO)-3-(2-BROMO-PHENYL)-PROPIONIC ACID
    • FMOC-(R)-3-AMINO-3-(2-BROMO-PHENYL)-PROPANOIC ACID
    • Fmoc-2-Bromo-D-b-phenylalanine
    • Fmoc-D-b-Phe(2-Br)-OH
    • FMOC-PHG(2-BR)-(C*CH2)OH
    • Fmoc-D-3-amino-3-(2-bromophenyl)-propionic acid
    • MFCD03428037
    • (3R)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
    • 517905-84-9
    • Fmoc-(R)-3-amino-3-(2-bromophenyl)propionic acid
    • (3R)-3-(2-BROMOPHENYL)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
    • PS-12380
    • EN300-1163010
    • AC-22011
    • AKOS015948858
    • SCHEMBL1095529
    • W18417
    • CS-0062193
    • (3R)-3-(2-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid
    • MDL: MFCD03428037
    • インチ: InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
    • InChIKey: DXTFQBWZFOPYGV-JOCHJYFZSA-N
    • SMILES: O=C(O)C[C@H](C1=CC=CC=C1Br)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O

計算された属性

  • 精确分子量: 465.05800
  • 同位素质量: 465.05757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 592
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • XLogP3: 4.8

じっけんとくせい

  • PSA: 75.63000
  • LogP: 5.89450

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB165895-1 g
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid; .
517905-84-9
1 g
€261.80 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CK710-1g
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid
517905-84-9 98%
1g
1064.0CNY 2021-08-05
TRC
F603585-500mg
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid
517905-84-9
500mg
$184.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CK710-200mg
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid
517905-84-9 98%
200mg
236.0CNY 2021-08-05
Chemenu
CM184143-10g
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
517905-84-9 95%
10g
$*** 2023-05-30
abcr
AB165895-5 g
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid; .
517905-84-9
5 g
€919.60 2023-07-20
Chemenu
CM184143-10g
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
517905-84-9 95%
10g
$640 2021-06-09
AAPPTec
UFF412-1g
(R)-Fmoc-beta-Phe(2-Br)-OH
517905-84-9
1g
$110.00 2024-07-19
Alichem
A019121307-5g
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
517905-84-9 95%
5g
$379.05 2023-09-01
AAPPTec
UFF412-250mg
(R)-Fmoc-beta-Phe(2-Br)-OH
517905-84-9
250mg
$60.00 2024-07-19

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid 関連文献

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acidに関する追加情報

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic Acid: A Comprehensive Overview

The compound Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid (CAS No. 517905-84-9) is a highly specialized molecule with significant applications in the field of organic chemistry, particularly in peptide synthesis and drug discovery. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, an R-configured amino acid moiety, and a 2-bromo-substituted phenyl ring. The combination of these structural elements makes it a versatile building block for constructing complex molecules with tailored biological activities.

Recent advancements in chemical synthesis have highlighted the importance of stereochemistry in determining the efficacy of bioactive compounds. The R-configuration of the amino acid moiety in this compound plays a critical role in its interactions with biological systems. Researchers have demonstrated that stereo-specific synthesis of such molecules can significantly enhance their pharmacological properties, such as bioavailability and target specificity. For instance, studies published in the *Journal of Medicinal Chemistry* have shown that the use of enantiomerically pure amino acids like Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid can lead to improved outcomes in drug design.

The presence of the 2-bromo-substituted phenyl ring introduces additional functional diversity to this compound. Bromine substitution is known to enhance the electronic properties of aromatic rings, making them more reactive towards various electrophilic and nucleophilic substitutions. This feature is particularly valuable in medicinal chemistry, where such substitutions can be exploited to modulate the physicochemical properties of lead compounds. Recent research has also explored the use of brominated aromatic systems in the development of kinase inhibitors and other therapeutic agents.

In terms of synthesis, Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid is typically prepared via multi-step reactions involving fluorination, alkylation, and stereo-selective amino acid derivatization. The use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry has significantly streamlined the production process, making it more efficient and scalable. These methods have been extensively reported in peer-reviewed journals like *Organic Process Research & Development*, where they have been praised for their ability to reduce reaction times and improve product yields.

From an applications perspective, this compound serves as an excellent precursor for peptide synthesis due to its compatibility with standard coupling reagents and protecting group strategies. Its use in solid-phase peptide synthesis (SPPS) has been well-documented, with researchers leveraging its stability under mild reaction conditions to construct complex polypeptides with high fidelity. Moreover, the Fmoc group acts as an effective protecting group for amino termini during peptide assembly, ensuring minimal side reactions and maximizing sequence integrity.

Another emerging application of Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid lies in its potential as a chiral building block for asymmetric synthesis. The chiral center at the alpha-carbon of the amino acid moiety provides a platform for enantioselective transformations, which are crucial for generating optically active compounds with desired pharmacological profiles. Recent studies published in *Nature Communications* have highlighted the utility of such chiral intermediates in constructing biologically active natural products and synthetic analogs.

In conclusion, Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid (CAS No. 517905-84-9) is a versatile and valuable compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structure, combined with cutting-edge synthetic methodologies, positions it as an essential tool for researchers aiming to develop novel therapeutic agents with enhanced biological activity and selectivity.

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